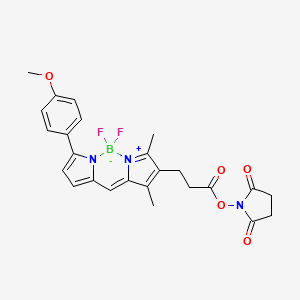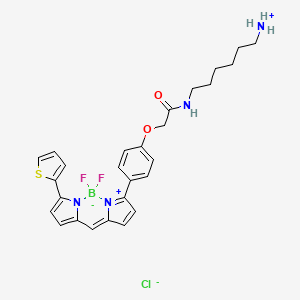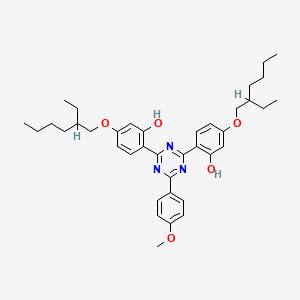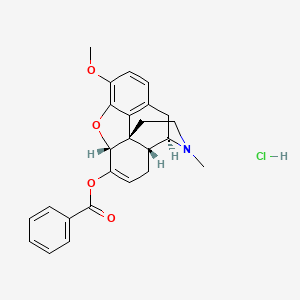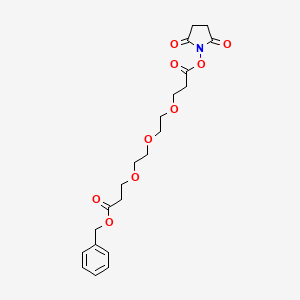![molecular formula C28H28F3N5O4 B606085 3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide CAS No. 1227948-02-8](/img/structure/B606085.png)
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Übersicht
Beschreibung
BI-4464 is a novel highly selective ATP competitive inhibitor of PTK2/FAK.
Wissenschaftliche Forschungsanwendungen
Inhibition of Focal Adhesion Tyrosine Kinase (FAK)
BI-4464 is a potent, highly selective, ATP competitive inhibitor of Focal adhesion tyrosine kinase (PTK2/FAK) with an IC50 of 17 nM . FAK is a key mediator of tumor progression and metastasis, making it a promising target for anticancer therapies .
PROTACs Targeting FAK
BI-4464 can serve as a target protein-targeting unit in Proteolysis Targeting Chimeras (PROTACs) that target FAK . PROTACs are a promising therapeutic strategy that uses small molecules to deplete a protein by repurposing the ubiquitin-proteasome system .
Study of Non-Enzymatic Functions of FAK
Unlike classic inhibitors, PROTACs eliminate rather than inhibit both enzymatic and non-enzymatic protein functions. Thus, FAK PROTACs can be used as a potential method to study the non-enzymatic function of FAK in vivo .
Drug Development for FAK-Related Diseases
PROTACs targeting FAK expand therapeutic options for FAK-related diseases . This includes a variety of cancers where FAK is overexpressed and/or hyperphosphorylated .
Hepatocellular Carcinoma (HCC) Research
Based on BI-4464 and CRBN ligand pomalidomide, a highly selective PROTAC BI-3663 has been developed to hijack the Ubiquitin-Proteasome System (UPS) for FAK degradation, showing a DC50 of 30 nM in a panel of hepatocellular carcinoma cell lines .
Molecular Docking Studies
BI-4464 has been used in molecular docking studies to understand the binding mechanism between VS-4718 and FAK .
Wirkmechanismus
Target of Action
BI-4464 is a highly selective ATP competitive inhibitor of PTK2/FAK . PTK2/FAK (Protein Tyrosine Kinase 2/Focal Adhesion Kinase) is a non-receptor protein tyrosine kinase involved in cellular adhesion and spreading processes.
Mode of Action
BI-4464 interacts with its target, PTK2/FAK, by competing with ATP, thereby inhibiting the kinase activity of PTK2/FAK . This inhibition disrupts the downstream signaling pathways regulated by PTK2/FAK.
Biochemical Pathways
The primary biochemical pathway affected by BI-4464 is the PTK2/FAK signaling pathway. PTK2/FAK is involved in various cellular processes, including cell migration, proliferation, and survival. By inhibiting PTK2/FAK, BI-4464 can potentially disrupt these processes .
Result of Action
The molecular and cellular effects of BI-4464’s action primarily involve the inhibition of PTK2/FAK activity. This can lead to the disruption of cellular processes regulated by PTK2/FAK, potentially affecting cell migration, proliferation, and survival .
Eigenschaften
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSZSMDFABHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BI-4464 interact with its target protein, PTK2?
A1: The research paper describes the crystal structure of PTK2, also known as Focal adhesion kinase (FAK), in complex with BI-4464. [] This structural data reveals that BI-4464 binds to the ATP-binding site of PTK2. [] While the specific interactions are detailed within the crystal structure, the paper itself does not delve into downstream effects of this binding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





